molecular formula C9H15N B14393227 1,5-Dimethyl-4-(prop-2-en-1-yl)-2,3-dihydro-1H-pyrrole CAS No. 89862-87-3

1,5-Dimethyl-4-(prop-2-en-1-yl)-2,3-dihydro-1H-pyrrole

Cat. No.: B14393227
CAS No.: 89862-87-3
M. Wt: 137.22 g/mol
InChI Key: XNJILBUTIFRKNU-UHFFFAOYSA-N
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Description

1,5-Dimethyl-4-(prop-2-en-1-yl)-2,3-dihydro-1H-pyrrole is a heterocyclic organic compound. It belongs to the class of pyrroles, which are five-membered rings containing one nitrogen atom. This compound is characterized by the presence of two methyl groups at positions 1 and 5, and a prop-2-en-1-yl group at position 4. Pyrroles are known for their aromaticity and are found in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethyl-4-(prop-2-en-1-yl)-2,3-dihydro-1H-pyrrole can be achieved through various synthetic routes. One common method involves the condensation of appropriate aldehydes with amines, followed by cyclization. For instance, the reaction of 4-methylpent-3-en-2-one with ammonia or primary amines under acidic conditions can lead to the formation of the desired pyrrole derivative.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are often employed to facilitate the reaction and improve efficiency. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-4-(prop-2-en-1-yl)-2,3-dihydro-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce a variety of functionalized pyrrole derivatives.

Scientific Research Applications

1,5-Dimethyl-4-(prop-2-en-1-yl)-2,3-dihydro-1H-pyrrole has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is used in the study of biological systems and as a probe for investigating enzyme activities.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-4-(prop-2-en-1-yl)-2,3-dihydro-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1,5-Dimethyl-2,3-dihydro-1H-pyrrole: Lacks the prop-2-en-1-yl group, resulting in different chemical properties and reactivity.

    4-(Prop-2-en-1-yl)-2,3-dihydro-1H-pyrrole: Lacks the methyl groups at positions 1 and 5, affecting its stability and biological activity.

    1-Methyl-4-(prop-2-en-1-yl)-2,3-dihydro-1H-pyrrole: Contains only one methyl group, leading to variations in its chemical behavior.

Uniqueness

1,5-Dimethyl-4-(prop-2-en-1-yl)-2,3-dihydro-1H-pyrrole is unique due to the specific arrangement of its substituents, which confer distinct chemical and biological properties

Properties

CAS No.

89862-87-3

Molecular Formula

C9H15N

Molecular Weight

137.22 g/mol

IUPAC Name

1,5-dimethyl-4-prop-2-enyl-2,3-dihydropyrrole

InChI

InChI=1S/C9H15N/c1-4-5-9-6-7-10(3)8(9)2/h4H,1,5-7H2,2-3H3

InChI Key

XNJILBUTIFRKNU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CCN1C)CC=C

Origin of Product

United States

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